molecular formula C21H16ClN3O3 B10763939 N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide

N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide

Cat. No.: B10763939
M. Wt: 393.8 g/mol
InChI Key: LJUABYFUJVRUSJ-KNGMQDLYSA-N
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Description

VU0400195 is a synthetic organic compound known for its role as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This compound has shown potential in various scientific research applications, particularly in the study of neurological disorders such as Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VU0400195 involves the development of a series of N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides. The key steps in the synthetic route include the formation of the picolinamide core and the subsequent attachment of the phenyl and pyrrolidinyl groups. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .

Industrial Production Methods

While detailed industrial production methods for VU0400195 are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple purification steps to achieve the required purity and yield for research purposes .

Chemical Reactions Analysis

Types of Reactions

VU0400195 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VU0400195 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane, ethanol). The reaction conditions are typically optimized to achieve the desired chemical transformations while maintaining the integrity of the compound .

Major Products Formed

The major products formed from the reactions of VU0400195 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with modified functional groups .

Scientific Research Applications

VU0400195 has a wide range of scientific research applications, including:

Mechanism of Action

VU0400195 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4). This modulation enhances the receptor’s response to its natural ligand, leading to increased activation of downstream signaling pathways. The molecular targets involved include the mGlu4 receptor and associated G-protein coupled signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    VU0418506: Another positive allosteric modulator of the metabotropic glutamate receptor 4, with similar pharmacological properties.

    VU0155041: A compound with similar structural features and modulatory effects on metabotropic glutamate receptors.

Uniqueness of VU0400195

VU0400195 is unique in its high potency and selectivity for the metabotropic glutamate receptor 4. Its ability to modulate this receptor with high efficacy makes it a valuable tool in both basic research and drug discovery efforts .

Properties

Molecular Formula

C21H16ClN3O3

Molecular Weight

393.8 g/mol

IUPAC Name

N-[3-chloro-4-[(1S,2R,7R)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl]phenyl]pyridine-2-carboxamide

InChI

InChI=1S/C21H16ClN3O3/c22-14-10-13(24-19(26)15-3-1-2-8-23-15)6-7-16(14)25-20(27)17-11-4-5-12(9-11)18(17)21(25)28/h1-8,10-12,17-18H,9H2,(H,24,26)/t11-,12+,17-,18?/m1/s1

InChI Key

LJUABYFUJVRUSJ-KNGMQDLYSA-N

Isomeric SMILES

C1[C@H]2C=C[C@@H]1C3[C@@H]2C(=O)N(C3=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=N5)Cl

Canonical SMILES

C1C2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)NC(=O)C5=CC=CC=N5)Cl

Origin of Product

United States

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